molecular formula C11H19NO B2707325 2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one CAS No. 1549896-49-2

2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one

Cat. No.: B2707325
CAS No.: 1549896-49-2
M. Wt: 181.279
InChI Key: CBMLNFLLOPRBSM-UHFFFAOYSA-N
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Description

1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with an amine, followed by a series of cyclization and reduction steps to form the desired bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes multiple purification steps, such as distillation and recrystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: This compound shares a similar bicyclic structure but differs in its functional groups.

    Cyclopenta[b]pyrrol-1(2H)-amine: Another bicyclic compound with structural similarities.

Uniqueness

1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one is unique due to its specific functional groups and the resulting chemical properties. These differences make it suitable for applications that other similar compounds may not be able to fulfill.

Biological Activity

2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one is a complex organic compound characterized by its unique chemical structure, which includes a cyclopentane ring fused to a pyrrole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NC_{12}H_{21}N, and it features a ketone functional group that can engage in various chemical reactions. Its stereochemistry is complex due to the presence of multiple chiral centers, which may influence its biological interactions.

Structural Characteristics

FeatureDescription
Molecular FormulaC12H21NC_{12}H_{21}N
Functional GroupsKetone
StereochemistryComplex with multiple chiral centers

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly through its potential modulation of NMDA receptors, which are involved in synaptic plasticity and memory function .
  • Anti-inflammatory Properties : There is evidence suggesting that it may reduce inflammation markers in cellular models.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Binding Affinity : The compound has shown selective binding to certain receptors, which is crucial for its therapeutic potential.
  • Enzyme Interaction : Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against common pathogens. The results indicated a significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers evaluated the effects of the compound on NMDA receptor modulation. The findings demonstrated that this compound acts as a negative modulator of NR2B-containing NMDA receptors, which could have implications for treating neurodegenerative diseases .

Study 3: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound in vitro. Results showed that it significantly reduced levels of pro-inflammatory cytokines in cultured cells, indicating its potential for therapeutic applications in inflammatory conditions.

Properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(2)11(13)12-6-9-4-3-5-10(9)7-12/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMLNFLLOPRBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC2CCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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